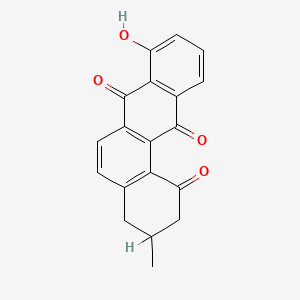

8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione

Descripción general

Descripción

STA-21 is a promising STAT-3 inhibitor that reciprocally regulates Th17 and Treg cells, inhibits osteoclastogenesis in mice and humans and alleviates autoimmune inflammation in an experimental model of rheumatoid arthritis. STA-21 improved the clinical course of arthritis in IL-1Ra-KO mice. It increased not only the number of Treg cells but also the function of the Treg cells. It also suppressed Th17 cells and osteoclast formation. These data suggest that STA-21 might be an effective treatment for patients with RA.

Mecanismo De Acción

STA-21, also known as 8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione, is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway .

Target of Action

The primary target of STA-21 is the STAT3 protein . STAT3 is a transcription factor that plays critical roles in various cellular processes, including cell growth, survival, and differentiation .

Mode of Action

STA-21 inhibits STAT3 by preventing its dimerization and DNA binding . This disruption of STAT3 homodimerization is essential for inhibiting STAT3’s nuclear localization and DNA-binding activity .

Biochemical Pathways

STA-21 affects the JAK-STAT signaling pathway . This pathway is essential for a wide range of cytokines and growth factors, leading to critical cellular events . By inhibiting STAT3, STA-21 disrupts this pathway, thereby affecting the downstream effects of these cellular events .

Pharmacokinetics

It is known that sta-21 is a small molecule that can be dissolved in dmso for in vitro studies . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of STA-21.

Result of Action

STA-21 has been shown to reduce the constitutively high STAT3 transcriptional activity in various cell cultures . It selectively inhibits the growth and survival of cancer cells with constitutive STAT3 signaling . Moreover, STA-21 has been reported to alleviate autoimmune inflammation in an experimental model of rheumatoid arthritis .

Action Environment

The action of STA-21 can be influenced by various environmental factors. For instance, the concentration of STA-21 can affect its efficacy. Higher concentrations of STA-21 have been shown to have a greater inhibitory effect on STAT3 activity . .

Análisis Bioquímico

Biochemical Properties

STA-21 interacts with the STAT3 pathway, a critical signaling mechanism involved in various cellular processes . It inhibits the function of the STAT3 SH2 domain, which is essential for the activation, dimerization, and nuclear translocation of STAT3 . This inhibition disrupts the STAT3 signaling pathway, affecting the expression of genes that are regulated by STAT3 .

Cellular Effects

STA-21 has been shown to have significant effects on various types of cells, particularly cancer cells. It inhibits the growth and survival of breast cancer cell lines that express constitutively active STAT3 . In addition, it has been reported to suppress inflammatory arthritis in IL-1Ra–KO mice, an animal model of rheumatoid arthritis .

Molecular Mechanism

The molecular mechanism of action of STA-21 involves the inhibition of STAT3 activation. STA-21 binds to the SH2 domain of STAT3, preventing its dimerization and DNA binding . This disrupts the STAT3 signaling pathway, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of STA-21 have been studied over time in laboratory settings. It has been shown to reduce the constitutively high STAT3 transcriptional activity in certain cancer cell cultures over a 48-hour period .

Dosage Effects in Animal Models

In animal models, the effects of STA-21 vary with different dosages. For example, in IL-1Ra–KO mice, treatment with STA-21 led to a decrease in the proportion of Th17 cells and an increase in the proportion of Treg cells expressing FoxP3 .

Metabolic Pathways

Given its role as a STAT3 inhibitor, it is likely that it impacts pathways regulated by STAT3 .

Transport and Distribution

Given its ability to inhibit STAT3, it is likely that it is transported to areas of the cell where STAT3 is active .

Subcellular Localization

Given its role as a STAT3 inhibitor, it is likely that it localizes to areas of the cell where STAT3 is active, such as the cytoplasm and the nucleus .

Actividad Biológica

8-Hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione is a polycyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological activities, and relevant case studies that highlight its pharmacological properties.

Basic Information

- Molecular Formula : C18H12O4

- Molecular Weight : 292.29 g/mol

- InChIKey : RKIXDTKUNYZAFB-UHFFFAOYSA-N

- CAS Number : 111540-00-2

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown its effectiveness against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A notable study assessed the cytotoxic effects of this compound on human cancer cell lines, including:

- HL-60 (promyelocytic leukemia)

- MCF-7 (breast adenocarcinoma)

The results indicated that the compound induced apoptosis and inhibited cell proliferation effectively. The mechanism of action was attributed to its ability to cause DNA damage in cancer cells .

The anticancer activity of this compound is believed to involve:

- Induction of Apoptosis : The compound triggers programmed cell death pathways in cancer cells.

- DNA Damage : It causes significant DNA damage leading to cell cycle arrest.

- Inhibition of Cell Proliferation : By disrupting cellular processes, it effectively reduces the growth rate of cancer cells.

Comparative Analysis of Biological Activity

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HL-60 | 5.0 | Induces apoptosis and DNA damage |

| Other Compounds | MCF-7 | Varies | Varies |

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps including condensation reactions and cyclization processes that yield the final product with high purity. The development of derivatives has also been explored to enhance its biological activity further.

Synthetic Route Overview

- Starting Materials : Appropriate precursors are selected based on desired functional groups.

- Condensation Reaction : Initial formation of the polycyclic structure.

- Cyclization : Final steps involve cyclization to form the trione structure.

Propiedades

IUPAC Name |

8-hydroxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O4/c1-9-7-10-5-6-12-17(15(10)14(21)8-9)19(23)11-3-2-4-13(20)16(11)18(12)22/h2-6,9,20H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWXOCUFQSQDJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111540-00-2 | |

| Record name | STA 21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111540002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is STA-21 and what is its primary target?

A1: STA-21 (8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione) is a small molecule that acts as a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) [, , , ].

Q2: How does STA-21 interact with STAT3?

A2: STA-21 specifically binds to the SH2 domain of STAT3, a critical region for protein dimerization and subsequent DNA binding [, , ]. It is more specifically described as a STAT3 dimerization inhibitor [, , ].

Q3: What are the downstream consequences of STA-21 inhibiting STAT3?

A3: By preventing STAT3 dimerization, STA-21 inhibits:

- STAT3 phosphorylation: This blocks the activation and nuclear translocation of STAT3, preventing it from binding to DNA and activating target gene expression [, , , ].

- Expression of STAT3 target genes: Many of these genes are involved in cell proliferation, survival, angiogenesis, and immune evasion in cancer cells. STA-21 downregulates these genes, leading to antitumor effects [, , , ].

- Cell cycle progression: STA-21 can induce cell cycle arrest, particularly in the G0/G1 phase, halting uncontrolled proliferation of cancer cells [].

- Apoptosis: STA-21 can induce programmed cell death in cancer cells with constitutively active STAT3 [, , , ].

Q4: Does STA-21 affect other STAT family members?

A4: STA-21 exhibits selectivity for STAT3 and does not significantly affect the activity of other STAT proteins, such as STAT1 [].

Q5: Is STAT3 the only target of STA-21?

A5: While STAT3 is the primary and well-established target of STA-21, research suggests it might have additional targets or influence other signaling pathways that contribute to its anti-cancer effects [].

Q6: What is the molecular formula and weight of STA-21?

A6: The molecular formula of STA-21 is C18H12O4, and its molecular weight is 292.28 g/mol.

Q7: How does modifying the structure of STA-21 affect its activity?

A7: Researchers have explored structural modifications to STA-21, generating analogs with enhanced potency against STAT3. Fragment-based approaches have been used to identify key structural elements for improved activity [, ].

Q8: What types of cancers have shown sensitivity to STA-21 in preclinical studies?

A8: STA-21 has demonstrated promising anticancer activity in preclinical studies using cell lines and animal models representing various cancers, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.